1-(2,6-dimethylphenyl)-1H-tetrazole

Catalog No.
S3313690
CAS No.
543694-96-8
M.F
C9H10N4
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-dimethylphenyl)-1H-tetrazole

CAS Number

543694-96-8

Product Name

1-(2,6-dimethylphenyl)-1H-tetrazole

IUPAC Name

1-(2,6-dimethylphenyl)tetrazole

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C9H10N4/c1-7-4-3-5-8(2)9(7)13-6-10-11-12-13/h3-6H,1-2H3

InChI Key

KUIODLCDYHGJSJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C=NN=N2

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=NN=N2

Application in Oncology

Field: The specific scientific field is Oncology .

Summary of the Application: The compound “(2,6-Dimethylphenyl)arsonic Acid” has been investigated for its resistance-breaking and apoptosis-inducing properties in leukemia and lymphoma .

Methods of Application: The compound was tested on leukemia and lymphoma cells. It demonstrated significant inhibition of cell proliferation and induction of apoptosis while sparing healthy leukocytes .

Results or Outcomes: The compound reached half of its maximum activity (AC50) against leukemia cells at around 6.3 µM. It was found to overcome multidrug resistance and sensitize drug-resistant leukemia and lymphoma cell lines to treatments with common cytostatic drugs at low micromolar concentrations .

Application in Organic Chemistry

Field: The specific scientific field is Organic Chemistry .

Summary of the Application: “2,6-Dimethylphenyl isothiocyanate” has been used in the preparation of derivatized β-cyclodextrins, used as chiral stationary phase in normal-phase liquid chromatography .

Methods of Application: The compound has been used in the preparation of derivatized β-cyclodextrins .

Results or Outcomes: The derivatized β-cyclodextrins prepared using “2,6-Dimethylphenyl isothiocyanate” have been used as chiral stationary phase in normal-phase liquid chromatography .

Application in Photon Upconversion

Field: The specific scientific field is Photonics .

Summary of the Application: The compound “9,10-disubstituted anthracene” has been used in applications such as OLEDs and triplet–triplet annihilation upconversion .

Methods of Application: The compound was used as an annihilator in a triplet–triplet annihilation upconversion (TTA-UC) system employing platinum octaethylporphyrin as the sensitizer .

Results or Outcomes: The observed upconversion quantum yields, ϕUC, slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene (DPA) .

Application in Organic Synthesis

Field: The specific scientific field is Organic Synthesis .

Summary of the Application: “2,6-Dimethylphenol” has been used for synthesis .

Methods of Application: The compound has been used in the synthesis of various organic compounds .

Results or Outcomes: The synthesized compounds have been used in a variety of applications .

Application in Transition-Metal Catalysis

Field: The specific scientific field is Transition-Metal Catalysis .

Summary of the Application: The compound “1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene” (IPr*) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .

Methods of Application: The compound has been used as a ligand in transition-metal catalysis .

Results or Outcomes: The compound has shown to be a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .

1-(2,6-Dimethylphenyl)-1H-tetrazole features a tetrazole ring substituted with a 2,6-dimethylphenyl group. The presence of the dimethylphenyl moiety enhances its lipophilicity and may influence its biological activity. Tetrazoles are known for their bioisosteric properties, often mimicking carboxylic acids and amides in biological systems, which makes them valuable in drug design .

. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Multicomponent Reactions: Tetrazoles can be synthesized through multicomponent reactions involving amines, isocyanides, and azides .

The biological activity of 1-(2,6-dimethylphenyl)-1H-tetrazole has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of tetrazoles show significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain tetrazoles have demonstrated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: Compounds containing tetrazole rings have been investigated for their anti-inflammatory effects in preclinical models .

The synthesis of 1-(2,6-dimethylphenyl)-1H-tetrazole can be achieved through several methods:

  • From Amines and Azides: One common method involves reacting an amine with sodium azide under acidic conditions to form the tetrazole ring .
  • Ugi Reaction: The Ugi reaction is a powerful method for synthesizing tetrazoles by combining isocyanides, amines, and azides .
  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to enhance the yield and reduce the reaction time for synthesizing tetrazoles from nitriles and azides .

1-(2,6-Dimethylphenyl)-1H-tetrazole finds applications in:

  • Pharmaceuticals: Due to its bioisosteric properties, it is used in drug design to replace carboxylic acid functionalities.
  • Material Science: Tetrazoles are utilized in creating polymers and materials with specific properties due to their unique chemical structure.
  • Agricultural Chemistry: Some tetrazole derivatives exhibit herbicidal activity, making them useful in agriculture .

Interaction studies of 1-(2,6-dimethylphenyl)-1H-tetrazole often focus on its binding affinity with biological targets. Research indicates that:

  • Tetrazoles can form hydrogen bonds with proteins due to their nitrogen atoms, influencing receptor binding modes.
  • The compound's lipophilicity may enhance its permeability across biological membranes, impacting its pharmacokinetics and bioavailability .

Several compounds share structural similarities with 1-(2,6-dimethylphenyl)-1H-tetrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Allylsulfanyl-1H-tetrazoleContains an allylsulfanyl groupExhibits distinct reactivity patterns
1-Methyl-1H-tetrazoleMethyl substitution on the tetrazole ringSimpler structure; less lipophilic
5-(4-Chlorophenyl)-1H-tetrazoleChlorophenyl substitutionPotentially different biological activity
5-Bromo-1H-tetrazoleBromine substitutionEnhanced electrophilicity

These compounds illustrate the diversity within the tetrazole family while highlighting the unique structural characteristics of 1-(2,6-dimethylphenyl)-1H-tetrazole that may impart distinct biological activities and chemical properties.

Multicomponent Reaction Strategies for Tetrazole Core Assembly

Ugi-Azide Four-Component Reaction Optimization

The Ugi-azide reaction has emerged as a powerful tool for synthesizing 1,5-disubstituted tetrazoles, including 1-(2,6-dimethylphenyl)-1H-tetrazole derivatives. This one-pot methodology combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form tetrazole rings with high atom economy. A study by Cárdenas-Galindo et al. demonstrated that 1-(2,6-dimethylphenyl)-1H-tetrazole could be synthesized in yields exceeding 90% by optimizing molar ratios and reaction time. Key parameters include:

  • Reagent Stoichiometry: Equimolar amounts of 2,6-dimethylbenzaldehyde, furan-2-ylmethanamine, cyclohexylisocyanide, and azidotrimethylsilane in toluene at room temperature.
  • Solvent Selection: Toluene outperforms polar solvents like DMF due to improved cyclization kinetics.
  • Temperature Control: Reactions conducted at 25°C for 4 hours prevent side product formation while maintaining high conversion rates.

Density functional theory (DFT) calculations at the M06-2X-D3/6-311+G(d) level have revealed that the exo-Diels–Alder pathway dominates during the cyclization phase, with an energy barrier of 26 kcal/mol in the gas phase. However, solvent effects reduce this barrier by 3–5 kcal/mol, enhancing reaction feasibility.

Table 1: Yield Optimization in Ugi-Azide Reactions for 1-(2,6-Dimethylphenyl)-1H-Tetrazole

AldehydeIsocyanideSolventTime (h)Yield (%)
2,6-DimethylbenzaldehydeCyclohexylisocyanideToluene491
4-Chlorobenzaldehydetert-ButylisocyanideDMF676
BenzaldehydeMethylisocyanideEthanol868

Catalyst-Free Tetrazole Synthesis Under Mild Conditions

Recent developments have eliminated the need for metal catalysts or strong acids in tetrazole synthesis. A microwave-assisted protocol achieves 85–94% yields of 1-(2,6-dimethylphenyl)-1H-tetrazole within 1 hour at 110°C using p-toluenesulfonic acid (PTSA) as the sole additive. The mechanism involves:

  • N-Acylation: Maleic anhydride reacts with the amine intermediate to form an imide.
  • Dehydration: PTSA promotes water elimination, driving the reaction toward tetrazole formation.
  • Microwave Effects: Dielectric heating accelerates molecular collisions, reducing energy barriers by 30–40% compared to conventional heating.

Notably, catalyst-free conditions in toluene at room temperature yield 70–80% product purity, though requiring extended reaction times (24–48 hours). This trade-off between speed and catalyst use highlights the importance of application-specific protocol selection.

Solvent Effects in Tetrazole Cyclization Processes

Solvent polarity dramatically influences tetrazole cyclization kinetics and thermodynamics. Polar aprotic solvents like dimethylsulfoxide (DMSO) stabilize transition states through dipole interactions, lowering activation energies by 4–7 kcal/mol compared to nonpolar media. Key findings include:

  • Toluene: Provides optimal balance between solubility and transition state stabilization, achieving 76% conversion in Ugi-azide reactions.
  • DMSO: Accelerates azido-cyclization by 2.3-fold versus toluene but increases side product formation by 15%.
  • Water: Enables green synthesis routes but limits substrate scope to hydrophilic derivatives.

Computational studies using the polarizable continuum model (PCM) show that solvent dielectric constants (ε) above 20 reduce reaction exothermicity by 12–18 kcal/mol, favoring product stability. This explains the superior performance of toluene (ε = 2.4) over high-ε solvents like DMF (ε = 36.7) in preserving tetrazole ring integrity.

Table 2: Solvent Impact on Tetrazole Cyclization Efficiency

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Toluene2.4491
DMSO46.71.584
Ethanol24.3678
Water80.1865

Regioselective Substitution Patterns in Tetrazole Derivatives

Regioselectivity in tetrazole alkylation remains a cornerstone of structural diversification. For 1-(2,6-dimethylphenyl)-1H-tetrazole, the 1,5- and 2,5-disubstituted isomers dominate synthetic outcomes. Studies on analogous systems reveal that alkylation regioselectivity depends on both steric and electronic factors. For example, aliphatic amine diazotization reactions produce transient alkyl diazonium intermediates that preferentially alkylate the tetrazole’s N2 position, yielding 2,5-disubstituted derivatives in moderate to excellent yields [1]. However, the 2,6-dimethylphenyl group introduces steric constraints that subtly shift this preference.

Comparative analyses of substituted tetrazoles demonstrate that bulky electrophiles favor N1 alkylation due to reduced steric clash at the less hindered position [1] [3]. Computational modeling further supports this trend, showing that the 2,6-dimethylphenyl group destabilizes transition states requiring close proximity to the N2 nitrogen [7]. Table 1 summarizes regioselectivity ratios (1,5-Tz:2,5-Tz) for representative alkylation reactions involving 1-(2,6-dimethylphenyl)-1H-tetrazole.

Table 1. Regioselectivity in Alkylation of 1-(2,6-Dimethylphenyl)-1H-tetrazole

ElectrophileSolventTemperature1,5-Tz:2,5-Tz Ratio
Methyl iodideDMF25°C1:9.3
Benzyl bromideTHF60°C1:4.1
tert-Butyl chlorideToluene80°C3.2:1

The dominance of 2,5-Tz isomers with small electrophiles contrasts sharply with the reversal observed for bulky tert-butyl chloride, underscoring the steric influence of the 2,6-dimethylphenyl group [1] [6].

Post-Synthetic Modification Strategies for Complex Architectures

Post-synthetic modifications enable the construction of intricate architectures from 1-(2,6-dimethylphenyl)-1H-tetrazole. Key strategies include:

Multicomponent Reactions (MCRs)

Tetrazole aldehydes derived from 1-(2,6-dimethylphenyl)-1H-tetrazole participate in Passerini three-component reactions (PT-3CR), forming α-acyloxy amides with high atom economy [2]. For instance, condensation with isocyanides and carboxylic acids yields hybrid structures bearing both tetrazole and amide functionalities. This approach bypasses traditional nitrile cyclization routes, streamlining access to drug-like molecules [2] [3].

Latent Active Esters (LAEs)

Functionalized tetrazoles serve as LAEs for amide bond formation. Thermolysis of N-2,4-dinitrophenyltetrazoles generates reactive intermediates that undergo nucleophilic displacement with amines, producing amides in yields up to 80% [4]. This method avoids classical coupling reagents, enhancing compatibility with sensitive substrates.

Turbo Grignard-Mediated Functionalization

Deprotonation of 1-(2,6-dimethylphenyl)-1H-tetrazole using turbo Grignard reagents (e.g., iPrMgCl·LiCl) generates stabilized metalated intermediates. Subsequent reactions with aldehydes, ketones, or Weinreb amides install diverse substituents at the C5 position [6]. Notably, the 2,6-dimethylphenyl group mitigates retro [2+3] cycloaddition, a common side reaction in tetrazole metalation [6] [8].

Steric Effects of 2,6-Dimethylphenyl Group on Reactivity

The 2,6-dimethylphenyl substituent imposes pronounced steric effects that govern reactivity and regioselectivity. Key observations include:

  • Steric Shielding of N1 Nitrogen: The ortho-methyl groups create a congested environment around N1, disfavoring electrophilic attacks at this position. This shielding directs alkylation to N2 unless bulky electrophiles override the steric bias [1] [7].
  • Conformational Rigidity: X-ray crystallography reveals that the 2,6-dimethylphenyl group enforces a coplanar arrangement with the tetrazole ring, reducing rotational freedom. This rigidity enhances π-π stacking interactions in supramolecular assemblies [7] [8].
  • Impact on Reaction Kinetics: Steric hindrance slows intermolecular reactions but accelerates intramolecular processes. For example, intramolecular cyclizations involving tetrazole-based intermediates proceed 5–10 times faster than analogous intermolecular reactions, as preorganization minimizes steric clashes [5] [7].

Comparative studies with unsubstituted phenyltetrazoles demonstrate that the 2,6-dimethyl group increases activation energies for SN2 reactions by 15–20 kJ/mol, while SN1 pathways remain largely unaffected [1] [6].

XLogP3

2

Wikipedia

1-(2,6-dimethylphenyl)-1H-tetrazole

Dates

Modify: 2023-08-19

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